
Acide isoquinolin-1-ylboronique
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Isoquinolin-1-ylboronic acid is a boronic acid derivative with the molecular formula C₉H₈BNO₂ and a molecular weight of 172.98 g/mol . This compound is part of the larger family of boronic acids, which are known for their versatility in organic synthesis, particularly in the formation of carbon-carbon bonds through reactions such as the Suzuki-Miyaura coupling .
Applications De Recherche Scientifique
Isoquinolin-1-ylboronic acid has a wide range of applications in scientific research:
Mécanisme D'action
Target of Action
Isoquinolin-1-ylboronic acid is primarily used as a reagent in Suzuki-Miyaura cross-coupling reactions . The primary targets of this compound are the organic groups involved in these reactions. The compound interacts with these targets to form new carbon-carbon bonds, facilitating the synthesis of a wide range of organic compounds .
Mode of Action
In Suzuki-Miyaura cross-coupling reactions, isoquinolin-1-ylboronic acid acts as a nucleophile. It is transferred from boron to palladium during the transmetalation step of the reaction . This interaction results in the formation of new carbon-carbon bonds, which is a key step in the synthesis of complex organic compounds .
Biochemical Pathways
They are often used in the synthesis of pharmaceuticals and fine chemicals, where they can influence a variety of biochemical pathways .
Pharmacokinetics
Like other boronic acids, it is likely to have good bioavailability due to its ability to form stable complexes with biological molecules .
Result of Action
The primary result of isoquinolin-1-ylboronic acid’s action is the formation of new carbon-carbon bonds during Suzuki-Miyaura cross-coupling reactions . This enables the synthesis of a wide range of organic compounds, including pharmaceuticals and fine chemicals .
Action Environment
The action of isoquinolin-1-ylboronic acid can be influenced by various environmental factors. For instance, the rate of protodeboronation can be reduced by keeping the concentration of the boronic acid low . This is particularly useful when coupling unstable substrates . Additionally, the efficiency of the Suzuki-Miyaura cross-coupling reactions can be influenced by the choice of catalyst and the reaction conditions .
Analyse Biochimique
Biochemical Properties
These interactions can be covalent or non-covalent and can influence the function of these biomolecules .
Cellular Effects
Related compounds have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Boronic acids are known to interact with biomolecules through binding interactions, potentially leading to enzyme inhibition or activation, and changes in gene expression .
Dosage Effects in Animal Models
The effects of varying dosages of Isoquinolin-1-ylboronic acid in animal models have not been studied . Therefore, information on threshold effects, as well as any toxic or adverse effects at high doses, is currently unavailable.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Isoquinolin-1-ylboronic acid can be synthesized through various methods. One common approach involves the borylation of isoquinoline derivatives. This process typically uses a palladium-catalyzed reaction with bis(pinacolato)diboron as the boron source . The reaction conditions often include the use of a base such as potassium acetate and a solvent like dimethylformamide (DMF) under an inert atmosphere .
Industrial Production Methods: While specific industrial production methods for isoquinolin-1-ylboronic acid are not extensively documented, the general principles of large-scale boronic acid synthesis apply. These methods often involve optimizing reaction conditions to maximize yield and purity, using scalable catalysts and reagents, and employing efficient purification techniques such as recrystallization or chromatography .
Analyse Des Réactions Chimiques
Types of Reactions: Isoquinolin-1-ylboronic acid undergoes several types of chemical reactions, including:
Suzuki-Miyaura Coupling: This is the most prominent reaction, where isoquinolin-1-ylboronic acid reacts with aryl or vinyl halides in the presence of a palladium catalyst to form biaryl compounds.
Oxidation and Reduction: While less common, isoquinolin-1-ylboronic acid can participate in oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions:
Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh₃)₄), bases (e.g., potassium carbonate), and solvents (e.g., toluene, DMF) are commonly used.
Oxidation: Reagents such as hydrogen peroxide or peracids can be employed.
Reduction: Reducing agents like sodium borohydride may be used.
Major Products:
Comparaison Avec Des Composés Similaires
Phenylboronic Acid: Another widely used boronic acid in Suzuki-Miyaura coupling reactions.
Pyridin-2-ylboronic Acid: Similar in structure but with a pyridine ring instead of an isoquinoline ring.
Naphthalen-2-ylboronic Acid: Contains a naphthalene ring, offering different electronic properties.
Uniqueness: Isoquinolin-1-ylboronic acid is unique due to its isoquinoline ring, which imparts distinct electronic and steric properties. This can influence the reactivity and selectivity of the compound in various chemical reactions, making it a valuable tool in organic synthesis .
Propriétés
IUPAC Name |
isoquinolin-1-ylboronic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BNO2/c12-10(13)9-8-4-2-1-3-7(8)5-6-11-9/h1-6,12-13H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVUIQFODKHOTHQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=NC=CC2=CC=CC=C12)(O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.98 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
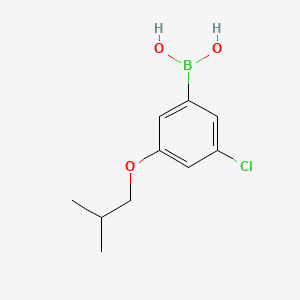


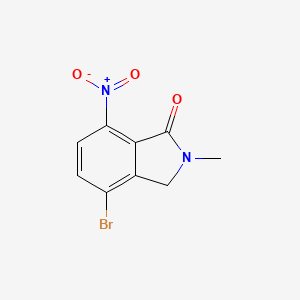
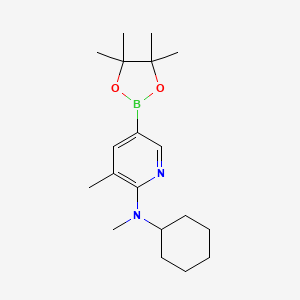
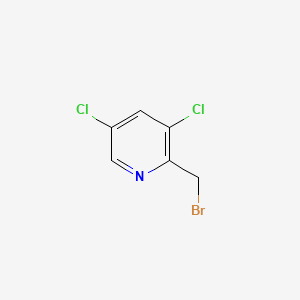
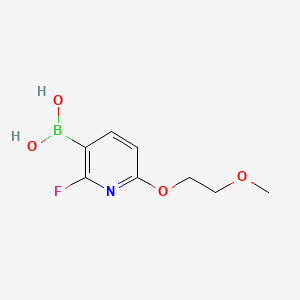




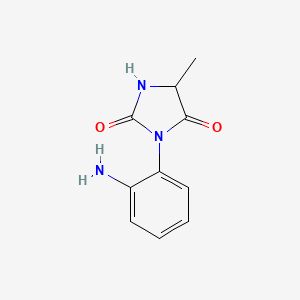
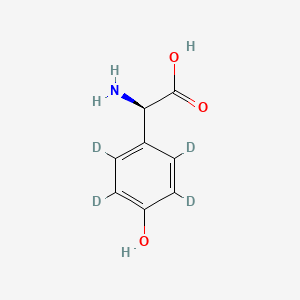
![6-Bromo-3-chlorobenzo[d]isoxazole](/img/structure/B572643.png)
